molecular formula C12H14F3NO B1386192 Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine CAS No. 1095127-74-4

Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine

Cat. No.: B1386192
CAS No.: 1095127-74-4
M. Wt: 245.24 g/mol
InChI Key: HTJWWDQOWVBEHP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine is a chemical compound with the molecular formula C12H14F3NO It is characterized by the presence of a trifluoroethoxy group attached to a phenyl ring, which is further connected to a cyclopropanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine typically involves the reaction of 4-(2,2,2-trifluoroethoxy)benzyl chloride with cyclopropanamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of reaction parameters such as temperature, pressure, and reactant concentrations, leading to efficient and scalable production of the compound.

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.

    Substitution: The trifluoroethoxy group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or potassium carbonate in an organic solvent like dichloromethane.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethoxy group may enhance the compound’s binding affinity to these targets, leading to modulation of their activity. The cyclopropanamine moiety may also play a role in the compound’s overall biological activity by influencing its pharmacokinetic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-{[4-(2,2,2-trifluoroethoxy)phenyl]methyl}acetamide
  • [4-(2,2,2-Trifluoroethoxy)phenyl]acetic acid

Uniqueness

Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine is unique due to the presence of both a trifluoroethoxy group and a cyclopropanamine moiety. This combination of structural features imparts distinct chemical and biological properties to the compound, making it a valuable subject of study in various research fields.

Properties

IUPAC Name

N-[[4-(2,2,2-trifluoroethoxy)phenyl]methyl]cyclopropanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14F3NO/c13-12(14,15)8-17-11-5-1-9(2-6-11)7-16-10-3-4-10/h1-2,5-6,10,16H,3-4,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTJWWDQOWVBEHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)OCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14F3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1095127-74-4
Record name CYCLOPROPYL-[4-(2,2,2-TRIFLUORO-ETHOXY)-BENZYL]-AMINE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine
Reactant of Route 2
Reactant of Route 2
Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine
Reactant of Route 3
Reactant of Route 3
Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine
Reactant of Route 4
Reactant of Route 4
Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine
Reactant of Route 5
Reactant of Route 5
Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine
Reactant of Route 6
Reactant of Route 6
Cyclopropyl-[4-(2,2,2-trifluoro-ethoxy)-benzyl]-amine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.